Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]-
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Overview
Description
Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to an amino group, which is further linked to a methoxynaphthalene moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. This method is advantageous due to its mild reaction conditions and low production cost . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Chemical Reactions Analysis
Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Scientific Research Applications
Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- can be compared with other similar compounds, such as:
Benzonitrile, 4-amino-: This compound has a similar structure but differs in the position of the amino group.
Benzonitrile, 2-amino-: Another similar compound with the amino group in a different position.
Benzonitrile, 2-(2-methoxy-1-naphthylmethylidenamino)-: This compound has a similar methoxynaphthalene moiety but differs in the overall structure.
The uniqueness of benzonitrile, 2-[(4-methoxynaphthalen-1-ylmethylene)amino]- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-19-11-10-15(16-7-3-4-8-17(16)19)13-21-18-9-5-2-6-14(18)12-20/h2-11,13H,1H3 |
InChI Key |
YXMCULVROSZQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC=C3C#N |
Origin of Product |
United States |
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